4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 110356-26-8
VCID: VC13520443
InChI: InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-13-10(9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
SMILES: COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 110356-26-8

Cat. No.: VC13520443

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid - 110356-26-8

Specification

CAS No. 110356-26-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-13-10(9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Standard InChI Key PEGBIINWSZRAKN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

The molecular formula of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure comprises a pyrazole core substituted at the 3- and 4-positions, distinguishing it from closely related isomers such as 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CID 28974022) . Key identifiers include:

Spectroscopic and Computational Data

  • SMILES: O=C(O)C1=NN(C2=CC=C(OC)C=C2)C=C1

  • InChIKey: WKALCJSOAPWBSJ-UHFFFAOYSA-N (shared with positional isomer)

  • Predicted Collision Cross Section (CCS): Analogous pyrazole-carboxylic acids exhibit CCS values ranging from 146.6 Ų ([M+H]+) to 159.1 Ų ([M+Na]+) .

Table 1: Comparative Structural Data for Pyrazole-Carboxylic Acid Derivatives

Compound NameSubstituent PositionsMolecular FormulaCCS ([M+H]+ Ų)
1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid1, 3C₁₁H₁₀N₂O₃146.6
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid3, 4, 1-phenylC₁₇H₁₄N₂O₃N/A
Target Compound3, 4C₁₁H₁₀N₂O₃Predicted ~148

Synthesis and Functionalization

Synthetic Routes

While no direct synthesis of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is documented, analogous methods for pyrazole-carboxylic acids involve:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or diketones. For example, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is synthesized via 4-methoxyphenylhydrazine and ethyl acetoacetate cyclization.

  • Oxidation of Pyrazole Esters: Hydrolysis of ester precursors (e.g., ethyl 3-carboxylate derivatives) using alkaline conditions or enzymatic methods.

  • Friedel-Crafts Acylation: Used to introduce aryl groups at specific positions, as demonstrated in the functionalization of 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride .

Table 2: Representative Reaction Conditions for Pyrazole Derivatives

Starting MaterialReagents/ConditionsProduct YieldReference
4-Methoxyphenylhydrazine + Ethyl acetoacetateNaOEt, ethanol, reflux65–78%
Pyrazole-3-carbonyl chloride + Aromatic compoundsAlCl₃, DCM, 0°C to RT57–78%

Biological and Industrial Applications

Agricultural Chemistry

Methoxy-substituted pyrazoles serve as precursors for herbicides and insecticides. Their mode of action often involves disruption of insect chitin synthesis or plant auxin signaling .

Material Science

The planar aromatic structure of pyrazole-carboxylic acids facilitates π-π stacking in polymer matrices, enhancing thermal stability in composites.

Challenges and Research Gaps

Despite the utility of analogous compounds, specific studies on 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid remain scarce. Key unresolved questions include:

  • Stereoelectronic Effects: How the 4-methoxyphenyl group influences electron distribution and reactivity compared to 1-substituted isomers.

  • Metabolic Stability: Predictive ADMET profiles are lacking, necessitating in vitro assays for hepatic clearance and plasma protein binding.

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